molecular formula C5H7IO2 B14518230 Ethyl 2-iodoprop-2-enoate CAS No. 62849-22-3

Ethyl 2-iodoprop-2-enoate

Cat. No.: B14518230
CAS No.: 62849-22-3
M. Wt: 226.01 g/mol
InChI Key: QQIVZUSRRXKAIY-UHFFFAOYSA-N
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Description

Ethyl 2-iodoprop-2-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features an iodine atom attached to a prop-2-enoate group, making it a unique and valuable reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-iodoprop-2-enoate can be synthesized through the alkylation of enolate ions. The process involves the reaction of an enolate ion with an alkyl halide, such as ethyl iodide, under basic conditions. The enolate ion is typically generated from a precursor like ethyl acetoacetate using a strong base such as sodium ethoxide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-iodoprop-2-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different esters.

    Reduction Reactions: The compound can be reduced to form ethyl prop-2-enoate.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids.

Common Reagents and Conditions:

    Substitution: Nucleophiles like hydroxide ions in aqueous conditions.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Oxidation: Oxidizing agents like potassium permanganate.

Major Products:

    Substitution: Various esters depending on the nucleophile.

    Reduction: Ethyl prop-2-enoate.

    Oxidation: Carboxylic acids.

Scientific Research Applications

Ethyl 2-iodoprop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-iodoprop-2-enoate involves its reactivity as an electrophile due to the presence of the iodine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.

Comparison with Similar Compounds

    Ethyl acetate: A common ester with similar reactivity but without the iodine atom.

    Methyl iodoprop-2-enoate: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness: Ethyl 2-iodoprop-2-enoate is unique due to the presence of the iodine atom, which enhances its reactivity and makes it a valuable reagent in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it versatile and useful in various scientific and industrial applications .

Properties

CAS No.

62849-22-3

Molecular Formula

C5H7IO2

Molecular Weight

226.01 g/mol

IUPAC Name

ethyl 2-iodoprop-2-enoate

InChI

InChI=1S/C5H7IO2/c1-3-8-5(7)4(2)6/h2-3H2,1H3

InChI Key

QQIVZUSRRXKAIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)I

Origin of Product

United States

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